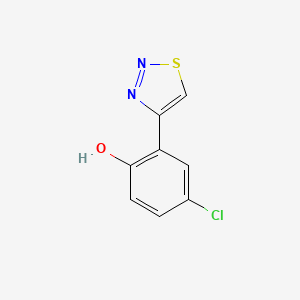

4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEAAEHLSPSZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSN=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 1,2,3 Thiadiazol 4 Yl Phenol and Analogues

Historical Context and Evolution of 1,2,3-Thiadiazole (B1210528) Synthesis

The 1,2,3-thiadiazole ring is a stable, five-membered aromatic heterocycle that has been a subject of chemical research since the late 19th century. thieme-connect.dee-bookshelf.de Its derivatives have found applications in various fields, which has driven the continuous development of synthetic methods for its construction. e-bookshelf.deresearchgate.net The primary and most conventional methods for synthesizing the 1,2,3-thiadiazole skeleton are the Hurd-Mori synthesis, the Wolff synthesis, and the Pechmann synthesis. researchgate.netisres.org

Adaptations of Hurd-Mori Synthesis for the 1,2,3-Thiadiazole Ring

The Hurd-Mori synthesis is a cornerstone reaction for the formation of 1,2,3-thiadiazoles. isres.org This method involves the cyclization of hydrazones, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂). wikipedia.orghandwiki.org The reaction was first described by Charles D. Hurd and Raymond I. Mori in 1955.

The general mechanism proceeds through the reaction of a ketone with a hydrazide derivative (e.g., semicarbazide (B1199961) or tosylhydrazide) to form a corresponding hydrazone. mdpi.com This intermediate is then treated with thionyl chloride, which acts as a dehydrating and sulfur-donating agent, to facilitate the ring closure to the 1,2,3-thiadiazole. researchgate.netmdpi.com A kinetic study on the reaction with acetophenone (B1666503) semicarbazones suggests the mechanism involves an attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization. thieme-connect.de

Over the years, numerous adaptations have expanded the scope and efficiency of the Hurd-Mori synthesis. For instance, ketones with various alkyl and aryl substituents can be converted into their semicarbazones, which subsequently undergo cyclization in the presence of excess thionyl chloride to yield the desired 1,2,3-thiadiazole products. mdpi.com The reaction has been successfully applied to complex molecular scaffolds, including the synthesis of pyrazolyl-1,2,3-thiadiazoles and derivatives from natural products like 2-oxoallobetulin. mdpi.com The success of the cyclization can be highly dependent on the electronic nature of substituents on the starting materials. nih.gov Electron-withdrawing groups have been shown to give superior yields in certain cases. nih.gov

| Starting Material (Ketone) | Hydrazide Reagent | Key Conditions | Product Type | Yield Range | Reference(s) |

| Pyrazolyl-phenylethanones | Semicarbazide | Thionyl chloride (SOCl₂) | Pyrazole-based thiadiazoles | Good to Excellent | mdpi.com |

| General Alkyl/Aryl Ketones | Semicarbazide | Excess thionyl chloride | Substituted 1,2,3-thiadiazoles | Not specified | mdpi.com |

| 2-Oxoallobetulin | Semicarbazide hydrochloride | Thionyl chloride (SOCl₂) | Thiadiazole-fused triterpene | Not specified | wikipedia.orgmdpi.com |

| Ketones / Diketones | Ionic liquids sulfonyl hydrazine | Thionyl chloride (SOCl₂) | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |

| N-tosylhydrazones | Elemental Sulfur (S) | TBAI (catalyst) | Aryl 1,2,3-thiadiazoles | 44-98% | mdpi.com |

Wolff Synthesis and its Derivatives in Thiadiazole Formation

The Wolff synthesis provides an alternative pathway to 1,2,3-thiadiazoles through the cyclization of α-diazothiocarbonyl compounds. e-bookshelf.deresearchgate.net While the Wolff rearrangement is more famously known for converting α-diazocarbonyl compounds into ketenes, a variation of this chemistry is applied to thiadiazole synthesis. wikipedia.org

The key step is a 1,5-electrocyclization of an α-diazothioketone intermediate. researchgate.net This intermediate is often unstable and spontaneously cyclizes to form the stable 1,2,3-thiadiazole ring. researchgate.net The main challenge in this approach lies in the synthesis of the α-diazothiocarbonyl precursor. This can be achieved through several strategies, including:

Introducing a diazo group into a compound already containing a thiocarbonyl (C=S) bond. e-bookshelf.de

Introducing a thiocarbonyl group at the α-position of a diazo compound. e-bookshelf.de

This method is particularly useful for synthesizing specific isomers, such as ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate. e-bookshelf.de

Pechmann Synthesis and Contemporary Advancements

The Pechmann synthesis, first reported by Pechmann and Nold in 1896, is one of the earliest methods for creating the 1,2,3-thiadiazole ring system. thieme-connect.de The classic Pechmann reaction involves the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane (B1218177), to an isothiocyanate. thieme-connect.deresearchgate.net

For example, the reaction between diazomethane and phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine as the sole product. thieme-connect.de The scope of the original reaction was somewhat limited; for instance, methyl isothiocyanate was reported not to react with diazomethane at room temperature. thieme-connect.de

Contemporary advancements have broadened the applicability of this synthetic strategy. Modern variations have employed substituted diazoalkanes and a wider range of isothiocyanates. For example, carbamoyl (B1232498) isothiocyanates have been shown to give moderate to good yields (40-60%) of substituted 1,2,3-thiadiazoles. thieme-connect.de The development of new catalysts and reaction conditions continues to make this method a viable option for accessing specific 1,2,3-thiadiazole derivatives. isres.org

Strategic Functionalization of the Phenolic Substructure

The synthesis of 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol requires precise control over the substitution pattern of the phenol (B47542) ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. wku.eduucalgary.ca This inherent reactivity must be managed to install the chloro and thiadiazolyl groups at the desired C4 (para) and C2 (ortho) positions, respectively.

Regioselective Chlorination Methodologies

The direct chlorination of phenol often leads to a mixture of ortho- and para-chlorophenol, with the para-isomer typically favored. scientificupdate.com Polysubstitution can also occur readily. mlsu.ac.inlibretexts.org To synthesize the 4-chlorophenol (B41353) intermediate with high selectivity, various regioselective methods have been developed.

These methods often employ a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the presence of a catalyst or moderator that directs the substitution to the para position. scientificupdate.comresearchgate.net Lewis acids like aluminum chloride or ferric chloride are often used as activators. researchgate.nettandfonline.com The choice of catalyst system is crucial for achieving high p/o isomer ratios.

| Chlorinating Agent | Catalyst/Modifier System | Substrate | Key Outcome | Reference(s) |

| Sulfuryl Chloride | Tetrahydrothiopyran derivatives / AlCl₃ or FeCl₃ | Phenol, o-cresol, m-cresol | Increased p/o chlorination ratio compared to uncatalyzed reaction. | tandfonline.com |

| Sulfuryl Chloride | Methylthio alcohols / AlCl₃ or FeCl₃ | Phenol, o-cresol | Good para-selectivity. | researchgate.net |

| N-Chlorosuccinimide (NCS) | Thiourea catalyst 7 | Phenol | High para-selectivity (up to 20:1 p/o ratio). | scientificupdate.com |

| Not Specified | Lewis basic selenoether catalyst | Phenol | High ortho-selectivity (demonstrates catalyst control over position). | acs.org |

| PIFA / AlCl₃ | Phenols and phenol-ethers | Electron-rich arenes | Highly regioselective ortho-chlorination. | researchgate.net |

Approaches to Ortho-Substitution on the Phenolic Ring

Once 4-chlorophenol is obtained, the next critical step is the introduction of the 1,2,3-thiadiazole ring, or a precursor to it, at the ortho position. Since the para position is blocked by the chlorine atom, the ortho position is the next most activated site for electrophilic substitution due to the directing effect of the hydroxyl group. mlsu.ac.inbyjus.com

A common and effective strategy to build the thiadiazole ring via the Hurd-Mori synthesis is to first introduce an acetyl group (-COCH₃) at the ortho position. This can be achieved through a Fries rearrangement of 4-chlorophenyl acetate (B1210297) or through direct Friedel-Crafts acylation of 4-chlorophenol. The resulting ortho-hydroxyacetophenone derivative, 2-acetyl-4-chlorophenol, serves as the key ketone precursor.

This ketone can then be converted to its semicarbazone or tosylhydrazone, which is subsequently cyclized using thionyl chloride as described in the Hurd-Mori synthesis (Section 2.1.1) to yield the final target molecule, this compound. Other classical ortho-functionalization reactions like the Reimer-Tiemann (introducing a -CHO group) or Kolbe's reaction (introducing a -COOH group) also highlight the feasibility of selective substitution at the ortho position, which could be adapted for forming thiadiazole precursors. mlsu.ac.inbyjus.com

Coupling Strategies for Constructing this compound

The principal challenge in synthesizing this compound is the creation of the C-C bond between the C4 position of the 1,2,3-thiadiazole ring and the C2 position of the 4-chlorophenol ring. Modern synthetic chemistry offers a powerful toolkit for such transformations, dominated by palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed reactions are cornerstones of C-C bond formation due to their high efficiency, functional group tolerance, and mild reaction conditions. numberanalytics.commdpi.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, stands out as a highly versatile and widely used method for generating biaryl and heteroaryl-aryl structures. numberanalytics.commdpi.comnih.gov For the target molecule, two primary Suzuki pathways are plausible:

Pathway A: Coupling of a pre-formed 4-halo-1,2,3-thiadiazole with a (4-chloro-2-hydroxyphenyl)boronic acid derivative.

Pathway B: Coupling of a 1,2,3-thiadiazole-4-boronic acid (or its ester) with a suitable di-halogenated phenol, such as 2-bromo-4-chlorophenol (B154644) or its protected form.

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. nih.gov The choice of base, such as K₃PO₄ or Cs₂CO₃, is crucial for activating the organoboron species and facilitating the transmetalation step. nih.gov The coupling of halo-1,2,3-triazoles, analogous to thiadiazoles, has been successfully demonstrated in water using specialized palladium complexes, highlighting the adaptability of this method. rsc.org

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 | acs.org |

| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 95 | organic-chemistry.org |

| 3 | 5-Iodo-1,2,3-triazole | Phenylboronic acid | [(THP-Dipp)Pd(cinn)Cl] (2) | - | K₂CO₃ | H₂O | 100 | 95 | researchgate.net |

| 4 | 2-Bromo-4-chlorophenol | Phenylboronic acid | Pd(OH)₂ (5) | - | K₃PO₄ | Ethanol (B145695)/H₂O | 65 | ~85 | nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. acs.orglookchem.com A potential, albeit multi-step, route to the target compound could involve:

Synthesis of 4-ethynyl-1,2,3-thiadiazole.

Coupling of this alkyne with a 2-bromo-4-chlorophenol derivative.

Subsequent reduction of the resulting alkyne bridge to a single bond.

This method is highly effective for creating aryl-alkyne linkages under mild conditions, often at room temperature. acs.org

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is noted for its high functional group tolerance and the ability to couple different types of carbon atoms (sp³, sp², sp). wikipedia.org A plausible Negishi approach would involve:

Preparation of a 4-(halozincio)-1,2,3-thiadiazole reagent from a 4-halo-1,2,3-thiadiazole.

Coupling this organozinc species with 2-bromo-4-chlorophenol in the presence of a palladium catalyst, such as one bearing bulky phosphine ligands. organic-chemistry.org

The organozinc reagents can often be generated and used in situ, making it an operationally simple one-pot procedure. nih.gov

Alternative Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond direct coupling of pre-formed rings, the synthesis can be approached by constructing the thiadiazole ring onto the phenolic scaffold.

Hurd-Mori Synthesis of the 1,2,3-Thiadiazole Ring

The Hurd-Mori reaction is a classical and effective method for synthesizing 4-substituted-1,2,3-thiadiazoles. researchgate.netwikipedia.orgmdpi.com This reaction involves the cyclization of a hydrazone derivative (typically a tosylhydrazone or semicarbazone) with thionyl chloride (SOCl₂). mdpi.com A viable strategy for the target molecule would be:

Acylation of 4-chlorophenol to produce 2-acetyl-4-chlorophenol.

Reaction of this ketone with semicarbazide or tosylhydrazide to form the corresponding hydrazone.

Cyclization of the hydrazone using thionyl chloride to form the 4-(4-chloro-2-hydroxyphenyl)-1,2,3-thiadiazole. Note that protection of the phenolic hydroxyl group might be necessary during these steps.

The success of the Hurd-Mori cyclization can be highly dependent on the electronic nature of substituents on the starting ketone. nih.gov For instance, electron-withdrawing groups have been shown to facilitate the ring-closure reaction, yielding superior outcomes. nih.gov

| Entry | Starting Ketone | Hydrazone Type | Reagent | Yield (%) | Ref |

| 1 | Pyrazolyl-phenylethanone | Semicarbazone | SOCl₂ | Good-Excellent | mdpi.com |

| 2 | Various Aryl Ketones | Tosylhydrazone | Sulfur, TBAI | 44-98 | mdpi.com |

| 3 | 2-Oxoallobetulin | Semicarbazone | SOCl₂ | - | mdpi.com |

| 4 | Pyrrolidine-based Ketone | Carbamate-protected hydrazone | SOCl₂ | Superior Yields | nih.gov |

Other modern methods, such as iodine-catalyzed transformations of N-tosylhydrazones with elemental sulfur, also provide efficient, metal-free routes to 4-aryl-1,2,3-thiadiazoles. researchgate.netisres.org

Optimization of Reaction Conditions and Isolation Techniques

Achieving an efficient and high-yielding synthesis requires careful optimization of reaction parameters and purification methods.

Solvent Effects and Temperature Control in Compound Synthesis

The choice of solvent and temperature is critical in palladium-catalyzed cross-coupling reactions as these factors influence catalyst stability, solubility of reagents, and reaction kinetics. aip.orgscispace.comwhiterose.ac.ukresearchgate.net

Solvents: A range of solvents are employed, often in mixtures with water. Toluene is common for many Suzuki reactions, while more polar aprotic solvents like dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are also widely used. nih.govlookchem.com The use of aqueous media, sometimes with phase-transfer catalysts or specialized ligands, can enhance reaction rates and aligns with green chemistry principles. nih.govrsc.org However, an excessive volume of water can sometimes decrease yield due to the poor solubility of organic reactants. nih.gov

Temperature: Reaction temperatures for cross-coupling reactions can range from room temperature to well over 100°C. nih.govacs.org While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of side products. For instance, in some Suzuki couplings, optimal yields are achieved at 65-80°C, whereas increasing the temperature further provides no benefit or can be detrimental. nih.govacs.org Finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining the integrity of the catalyst and substrates.

Catalyst Screening and Ligand Design for Enhanced Efficiency

The efficacy of palladium-catalyzed coupling reactions is profoundly dependent on the ligand coordinated to the palladium center. The ligand stabilizes the active catalytic species and modulates its reactivity. acs.orgresearchgate.net

Catalyst and Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources (precatalysts). organic-chemistry.org In recent years, pre-formed palladacycle precatalysts have been developed that offer greater air and moisture stability and generate the active Pd(0) species in a more controlled manner. acs.org

Ligand Design: For challenging couplings, such as those involving phenols or heteroaryl chlorides, the development of specialized ligands has been transformative. organic-chemistry.org Bulky, electron-rich biaryl monophosphine ligands, such as SPhos, XPhos, and their derivatives (often called "Buchwald ligands"), are highly effective. acs.orgcolab.ws Their steric bulk is thought to promote the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition step. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can form very stable and active palladium complexes. lookchem.comresearchgate.net

| Ligand Type | Key Features | Typical Applications | Ref |

| Triarylphosphines (e.g., PPh₃) | Basic, widely available | General purpose, less demanding couplings | wikipedia.org |

| Biaryl Monophosphines (e.g., SPhos, XPhos) | Bulky, electron-rich | Hindered substrates, aryl chlorides, phenol derivatives | acs.orgcolab.ws |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | Suzuki, Heck, Negishi couplings; robust catalysts | lookchem.comresearchgate.net |

| Ferrocenyl Phosphines (e.g., dppf) | Good for stabilizing Pd center | Suzuki couplings, especially with boronic esters | nih.gov |

High-Yield and Purity Methodologies for the Compound

To secure the final product in high yield and purity, the entire process from reaction execution to final isolation must be carefully managed.

Reaction Execution: Maximizing yield begins with optimized reaction conditions. This includes using high-purity reagents and solvents, maintaining an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and side reactions, and carefully controlling the temperature. For Suzuki reactions, the quality of the boronic acid or ester is paramount, as impurities can significantly hinder the catalytic cycle.

Isolation and Purification: The work-up procedure typically involves an aqueous extraction to remove the base and inorganic salts. The purification of the final phenolic compound, this compound, would likely rely on chromatographic techniques.

Column Chromatography: This is the most common method for purifying organic compounds. For a moderately polar molecule like the target compound, silica (B1680970) gel would be the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

Crystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining material of very high purity.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, especially on a smaller scale, preparative or semi-preparative HPLC is a powerful option. Reversed-phase HPLC (with a C18 column) is particularly well-suited for separating phenolic compounds. mdpi.com

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids solid supports, which can sometimes cause irreversible adsorption or degradation of sensitive compounds. It has been successfully applied to the semi-preparative isolation of phenolic compounds from complex mixtures. nih.govresearchgate.net

By combining a well-chosen cross-coupling strategy with meticulous optimization and appropriate purification techniques, the synthesis of this compound can be achieved with high efficiency and purity.

Exploration of Novel Synthetic Routes and Green Chemistry Considerations

The synthesis of 1,2,3-thiadiazole derivatives, including this compound, has traditionally relied on established methods such as the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. isres.orgmdpi.com However, the ongoing shift in chemical synthesis towards more sustainable practices has spurred research into novel and greener alternatives. These modern approaches aim to reduce environmental impact, improve safety, enhance efficiency, and simplify operational procedures. ijpsjournal.comnih.gov

Key areas of innovation include the development of metal-free catalytic systems, the use of alternative energy sources like microwave and ultrasound, and the implementation of solvent-free reaction conditions. rasayanjournal.co.innih.govrsc.org These strategies align with the principles of green chemistry by minimizing hazardous waste, reducing energy consumption, and often leading to higher yields and shorter reaction times. researchgate.net

Novel Synthetic Approaches

Recent research has focused on modifying classical pathways and discovering new multicomponent reactions for the construction of the 1,2,3-thiadiazole core.

One significant advancement is the development of improved, metal-free versions of the Hurd-Mori reaction. For instance, a facile and practical method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur. organic-chemistry.org This procedure avoids the use of harsh reagents like thionyl chloride. Another highly efficient approach involves reacting readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol at room temperature, offering a wide substrate scope and good functional-group tolerance. organic-chemistry.org

Visible light photocatalysis has also emerged as a sustainable tool for synthesizing 1,2,3-thiadiazoles. Using a low loading of an organic photocatalyst like cercosporin, this method achieves good regioselectivity and broad functional-group compatibility under mild, environmentally friendly conditions. organic-chemistry.org

Multicomponent reactions (MCRs) represent another frontier, offering high atom economy and procedural simplicity by combining three or more reactants in a single step. A transition-metal-free, iodine-mediated cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur has been developed for the synthesis of 5-acyl-1,2,3-thiadiazoles in very good yields. organic-chemistry.org While not directly yielding the phenol scaffold, these methods highlight the potential for constructing complex thiadiazoles that could be further functionalized.

Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiadiazoles. ijpsjournal.comrasayanjournal.co.in This involves a holistic approach that considers solvents, catalysts, energy input, and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. ingentaconnect.com In the context of thiadiazole synthesis, it offers advantages such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating. researchgate.netnanobioletters.com The synthesis of various thiadiazole and triazole systems has been successfully achieved using microwave assistance, sometimes on a solid support like acidic alumina, which can also act as a catalyst. rasayanjournal.co.intandfonline.com

Ultrasonic-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. mdpi.comresearchgate.net This technique has been employed for the synthesis of thiadiazole derivatives, demonstrating success in achieving high yields under mild conditions. nanobioletters.com

Solvent-Free and Aqueous Media Reactions: A primary goal of green chemistry is to eliminate or replace hazardous organic solvents. rasayanjournal.co.in Reactions conducted under solvent-free conditions or in water are highly desirable. ijpsjournal.comnih.gov Several green protocols for heterocyclic synthesis now employ solvent-free or solid-support conditions, often combined with microwave activation, to create more environmentally benign processes. rasayanjournal.co.in

Green Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of sustainable synthesis. This includes biocatalysis, the use of solid acid catalysts like K-10 montmorillonite, and nanoparticle catalysis. nih.gov For example, reusable NiFe2O4 nanoparticles have been used to catalyze the one-pot synthesis of thiazole (B1198619) scaffolds, a related class of heterocycles. acs.org Such catalytic systems offer advantages of easy separation and recyclability, reducing waste and cost.

The table below summarizes various green synthetic approaches for thiadiazole and related heterocyclic compounds, illustrating the conditions and outcomes that could be adapted for the synthesis of this compound and its analogues.

Table 1: Green Synthetic Methodologies for Thiadiazole and Analogues

| Reaction Type | Key Reagents/Catalyst | Energy Source | Solvent | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiadiazole Synthesis | Thiosemicarbazide derivatives | Microwave/Ultrasound | - | Rapid, high yield, eco-friendly | 75-90 | nanobioletters.com |

| 1,2,3-Thiadiazole Synthesis | Tosylhydrazones, Ammonium Thiocyanate | Stirring | Ethanol | Room temp, high efficiency | Very Good | organic-chemistry.org |

| 1,2,3-Thiadiazole Synthesis | N-Tosylhydrazones, Sulfur | TBAI (catalyst) | - | Metal-free, practical | Good | organic-chemistry.org |

| 1,2,4-Triazole Synthesis | 1,3,4-Thiadiazoles | Microwave | Acidic Alumina (solid support) | Solvent-free, novel route | - | tandfonline.com |

| Thiazole Synthesis | Multicomponent | NiFe2O4 Nanoparticles | Water | Reusable catalyst, one-pot | 75-92 | acs.org |

| 1,3,4-Thiadiazole (B1197879) Synthesis | 4-Hydroxybenzaldehyde, 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol | Microwave | Water (1 ml) | Rapid, cost-effective | - | ijmm.irijmm.ir |

Advanced Structural Elucidation and Conformational Analysis of 4 Chloro 2 1,2,3 Thiadiazol 4 Yl Phenol

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To date, detailed 2D NMR spectroscopic data, including COSY, HSQC, HMBC, and NOESY experiments, for 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol have not been reported in publicly available scientific literature. Such studies would be invaluable for confirming the covalent structure and providing insights into the molecule's preferred conformation in solution.

Solid-State NMR for Polymorphic Forms (if applicable)

There is currently no information available in the scientific literature regarding the analysis of this compound using solid-state NMR spectroscopy. This technique would be particularly useful if the compound exhibits polymorphism, as it can distinguish between different crystalline forms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound by providing a highly accurate mass measurement.

While a dedicated high-resolution mass spectrometry study for this compound is not available, the expected exact mass can be calculated based on its molecular formula, C₈H₅ClN₂OS. This theoretical value would be the target for experimental verification.

Table 1: Theoretical Isotopic Abundance for C₈H₅ClN₂OS

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 211.9811 | 100.0 |

| 212.9841 | 8.8 |

| 213.9782 | 32.5 |

| 214.9812 | 2.9 |

This table represents a theoretical calculation and awaits experimental confirmation by HRMS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of their chemical bonds.

Specific experimental IR and Raman spectra for this compound have not been published. However, based on its structure, characteristic vibrational modes can be predicted.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Phenol) | ~3600-3200 |

| C-H stretch (Aromatic) | ~3100-3000 |

| C=C stretch (Aromatic) | ~1600-1450 |

| C-N stretch | ~1350-1250 |

| C-O stretch (Phenol) | ~1260-1180 |

| C-Cl stretch | ~800-600 |

| N=N stretch (Thiadiazole) | Not typically IR active |

These are predicted values. Experimental verification is required.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information on crystal packing.

Unit Cell Parameters and Crystal Packing Analysis

As of the latest literature review, a single-crystal X-ray diffraction study of this compound has not been reported. Consequently, details regarding its crystal system, unit cell parameters, and the specifics of its crystal packing are not available. Such a study would be crucial for understanding the intermolecular interactions that govern its solid-state architecture.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state architecture and macroscopic properties of this compound are significantly influenced by a network of non-covalent intermolecular interactions. These forces dictate the molecular packing in the crystalline lattice. The key interactions expected for this compound are hydrogen bonds, stemming from the phenolic hydroxyl group, and halogen bonds, involving the chlorine atom.

Hydrogen Bonding

The presence of a phenolic hydroxyl group (a strong hydrogen-bond donor) and several potential acceptor atoms (the nitrogen atoms of the thiadiazole ring and the phenolic oxygen itself) allows for a variety of hydrogen bonding motifs.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the adjacent 1,2,3-thiadiazole (B1210528) ring. This type of interaction, forming a six-membered pseudo-ring, is common in ortho-substituted phenols and would contribute to the planarity and conformational stability of the molecule. nih.gov Theoretical and spectroscopic studies on similar 2-halophenols suggest that weak intramolecular hydrogen bonds are indeed present. rsc.org Theoretical studies on structurally related compounds indicate that such hydrogen bonds can be strengthened in the excited state, which could facilitate processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net

Intermolecular Hydrogen Bonding: In the solid state, it is highly probable that intermolecular hydrogen bonds play a crucial role in the crystal packing. The phenolic hydroxyl group can act as a donor to a nitrogen atom or the oxygen atom of a neighboring molecule. nih.gov For instance, an O-H···N or O-H···O interaction could link molecules into chains or more complex three-dimensional networks. nih.gov The phenolic oxygen can also act as a hydrogen bond acceptor from a suitable donor on an adjacent molecule. nih.gov In a related phenol-substituted imidazole, the hydroxyl group was observed to act as both a hydrogen-bond donor and an acceptor, highlighting the versatility of this functional group in forming extended supramolecular structures. nih.gov

The following table summarizes the potential hydrogen bonds for this compound.

| Interaction Type | Donor | Acceptor | Description |

| Intramolecular | Phenolic O-H | Thiadiazole N | Stabilizes molecular conformation, potentially forming a pseudo-aromatic ring. |

| Intermolecular | Phenolic O-H | Thiadiazole N (of another molecule) | Links molecules into chains or dimers. |

| Intermolecular | Phenolic O-H | Phenolic O (of another molecule) | Contributes to the formation of supramolecular synthons. |

| Intermolecular | C-H (Aromatic) | Phenolic O / Thiadiazole N | Weaker interactions that provide additional stabilization to the crystal lattice. nih.gov |

Halogen Bonding

The chlorine atom at the 4-position of the phenol (B47542) ring is capable of participating in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond.

In the context of crystal engineering, halogen-halogen contacts are generally categorized into two types:

Type I Contacts: These are characterized by symmetric C-X···X-C angles (θ1 ≈ θ2) and are generally considered to be van der Waals interactions rather than true halogen bonds.

Type II Contacts: These are asymmetric (θ1 ≈ 180°, θ2 ≈ 90°) and represent a true halogen bond, where the electrophilic region of one halogen atom interacts with the nucleophilic equatorial region of another. nih.gov

Studies on dihalogenated phenols, such as 3,4-dichlorophenol, have shown the rare coexistence of both Type I and Type II Cl···Cl interactions, demonstrating their distinct chemical nature. nih.govnih.gov The propensity for a halogen atom to form a halogen bond increases with its polarizability (I > Br > Cl). nih.gov Therefore, the chlorine atom in this compound could engage in Type II halogen bonding with a nucleophilic site on an adjacent molecule, such as a nitrogen atom, the oxygen atom, or even the π-system of one of the aromatic rings, further stabilizing the crystal structure.

The table below outlines the characteristics of halogen-halogen interaction types.

| Interaction Type | C−X···X Angle (θ1) | C−X···X Angle (θ2) | Nature of Interaction |

| Type I | Approx. equal to θ2 | Approx. equal to θ1 | van der Waals repulsion/attraction minimized |

| Type II | ≈ 180° | ≈ 90° | True halogen bond (electrophile···nucleophile) nih.gov |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if chiral analogues are considered)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereogenic centers. Consequently, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, the stereochemical characterization of chiral analogues of this compound would rely heavily on these techniques. Chiral derivatives could be synthesized by introducing chirality in several ways:

Introduction of a Stereocenter: A chiral center could be introduced by adding a substituent with a stereogenic carbon atom to either the phenol or thiadiazole ring. The synthesis of various substituted 1,2,3-thiadiazoles is well-documented, indicating the feasibility of creating such analogues. organic-chemistry.orgmdpi.com

Atropisomerism: If bulky substituents were introduced at positions ortho to the bond connecting the phenol and thiadiazole rings, rotation around this single bond could be hindered. If the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers), the molecule would be chiral.

For any such hypothetical chiral analogue, CD and ORD spectroscopy would be indispensable tools for stereochemical analysis.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule. Specific electronic transitions associated with the aromatic and heterocyclic chromophores would give rise to positive or negative absorption bands (Cotton effects), the signs and magnitudes of which could be correlated with a specific stereoisomer, often with the aid of computational predictions.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is closely related to CD spectroscopy (through the Kronig-Kramers relations) and can also be used to determine the absolute configuration of chiral molecules. The plain curves and Cotton effect curves obtained from ORD provide complementary data to CD analysis.

The following table illustrates the type of data that would be generated in a hypothetical CD analysis of a chiral analogue.

| Parameter | Description | Hypothetical Value (Example) |

| Wavelength (λ) | Wavelength of maximum absorption for a Cotton effect. | 280 nm |

| Sign | Sign of the Cotton effect (positive or negative). | Positive (+) |

| Molar Ellipticity ([θ]) | The magnitude of the differential absorption, normalized for concentration and path length. | +15,000 deg·cm²·dmol⁻¹ |

| Assignment | The electronic transition responsible for the absorption (e.g., π→π, n→π). | π→π* transition of the thiadiazole ring |

Derivatization Strategies and Analogue Design Based on the 4 Chloro 2 1,2,3 Thiadiazol 4 Yl Phenol Scaffold

Systematic Structural Modifications of the Thiadiazole Moiety

The 1,2,3-thiadiazole (B1210528) ring in the parent scaffold has one available position for substitution (C5). Introducing various substituents at this position is a primary strategy for exploring the structure-activity relationship (SAR). mdpi.com Synthetic methods, such as the Hurd-Mori reaction, allow for the introduction of diverse functionalities. mdpi.com For instance, the synthesis of 4-vinyl-1,2,3-thiadiazoles has been developed, indicating that carbon-carbon bonds can be formed at the C5 position to append larger groups. uow.edu.au

Different substitutions on the thiadiazole nucleus can enhance therapeutic efficacy. mdpi.com Research on other 1,2,3-thiadiazole-containing compounds has shown that substitution with aryl, heteroaryl, and alkyl groups is synthetically feasible and can lead to a broad spectrum of biological activities. researchgate.netresearchgate.net

Table 1: Examples of Substituent Classes for the 1,2,3-Thiadiazole Ring

| Substituent Class | Example | Potential Synthetic Approach | Reference |

| Aryl | Phenyl, 4-bromophenyl | Hurd-Mori reaction from substituted hydrazones | mdpi.com |

| Alkyl | Methyl, Ethyl | Cyclization of specific ketones with SOCl₂ | mdpi.com |

| Carboxylate Esters | Ethyl carboxylate | Cyclization of corresponding α-keto ester hydrazones | mdpi.com |

| Vinyl | Substituted acrylates | Knoevenagel condensation with thiadiazole aldehydes | uow.edu.au |

Bioisosteric replacement is a cornerstone of drug design, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity. The four isomers of thiadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) offer opportunities for such modifications. mdpi.comnih.gov The 1,2,4-thiadiazole (B1232254) and 1,3,4-thiadiazole (B1197879) isomers are particularly noted for their chemical and thermal stability, making them effective bioisosteres. nih.gov

Replacing the 1,2,3-thiadiazole ring in the parent scaffold with a 1,2,4- or 1,3,4-thiadiazole isomer could alter the molecule's hydrogen bonding capacity, metabolic stability, and receptor interaction profile. mdpi.com For example, studies on other heterocyclic systems have shown that such isomeric substitutions can lead to significant changes in biological activity, including anticonvulsant and anticancer properties. nih.govijmm.ir

Diversification of the Chlorophenol Substructure

The substituted phenol (B47542) ring is a critical component, influencing the molecule's acidity, lipophilicity, and electronic properties. ucalgary.ca

The chlorine atom at the C4 position of the phenol ring plays a significant electronic role. Halogens are generally deactivating on aromatic rings due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. openstax.org Varying this substituent to other halogens (fluorine, bromine, iodine) can systematically modulate the electronic character and steric profile of the molecule.

The reactivity and electronic properties of halogen-substituted benzene (B151609) rings are influenced by the halogen's electronegativity and size. libretexts.org A systematic study on organoruthenium complexes with halogen-substituted ligands demonstrated that changing from chloro to bromo and iodo substituents causes a predictable downfield shift in NMR spectra, reflecting the altered electronic environment. acs.org This strategy allows for fine-tuning the properties of the aromatic ring.

Table 2: Comparison of Halogen Properties and Their Electronic Effects

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Reference |

| Fluorine (F) | 3.98 | Strong withdrawing | Weak donating | Deactivating | openstax.orglibretexts.org |

| Chlorine (Cl) | 3.16 | Withdrawing | Donating | Deactivating | openstax.orglibretexts.org |

| Bromine (Br) | 2.96 | Withdrawing | Donating | Deactivating | openstax.orgnih.gov |

| Iodine (I) | 2.66 | Weak withdrawing | Donating | Deactivating | acs.org |

Replacing the chloro substituent with various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a fundamental derivatization strategy. libretexts.orgresearchgate.net The nature of the substituent profoundly affects the reactivity of the phenol ring and the acidity of the hydroxyl group. ucalgary.cadoubtnut.com

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the aromatic ring, which can enhance certain biological activities, such as antioxidant potential. researchgate.netnih.gov EDGs generally decrease the acidity of the phenol. doubtnut.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) pull electron density from the ring. openstax.orgnih.gov EWGs stabilize the corresponding phenolate (B1203915) anion, thereby increasing the acidity of the phenol. ucalgary.ca

Computational and experimental studies confirm that EDGs tend to increase antioxidant activity, while EWGs often decrease it. nih.govresearchgate.net

Table 3: Classification and Effects of Substituents on the Phenol Ring

| Group Type | Example Substituents | General Effect on Ring Electron Density | Effect on Phenolic Acidity | Reference |

| Electron-Donating (Activating) | -OH, -NH₂, -OR, -CH₃ | Increases | Decreases | libretexts.orgdoubtnut.comnih.gov |

| Electron-Withdrawing (Deactivating) | -NO₂, -CN, -COR, -SO₃H | Decreases | Increases | ucalgary.caopenstax.orgnih.gov |

The phenolic hydroxyl group is a key site for derivatization, offering a handle to modify polarity, solubility, and metabolic stability.

Etherification: Converting the phenol to an ether (e.g., a methoxy (B1213986) group) is achieved through alkylation. magtech.com.cn This modification removes the acidic proton and the hydrogen-bond donating capability of the hydroxyl group, which can significantly alter receptor binding and increase lipophilicity. Processes for selective etherification of phenols are well-established. google.com

Esterification: The reaction of the phenol with an acyl chloride or carboxylic acid yields an ester. nih.gov Esterification also masks the hydroxyl group, but the resulting ester bond can be designed to be metabolically labile, potentially acting as a pro-drug that is hydrolyzed in vivo to release the parent phenol. nih.gov The chemoselective esterification of phenolic hydroxyl groups in the presence of other reactive sites is a known synthetic challenge but can be achieved under specific conditions. google.comresearchgate.net

These modifications are crucial for modulating the pharmacokinetic profile of a potential drug candidate. nih.gov

Table 4: Comparison of Phenolic Hydroxyl Group Modifications

| Modification | Resulting Functional Group | Effect on Acidity | Effect on H-Bonding | Potential Application | Reference |

| Etherification | Ether (-OR) | Eliminates acidic proton | Removes H-bond donor | Increase lipophilicity, metabolic stability | magtech.com.cngoogle.com |

| Esterification | Ester (-OCOR) | Eliminates acidic proton | Removes H-bond donor | Pro-drug design, alter solubility | nih.govresearchgate.net |

Incorporation of Linkers and Bridging Units between the Moieties

The introduction of linkers and bridging units between the phenolic and thiadiazole rings, or by attaching them to either moiety, is a critical strategy for modulating the pharmacological profile of analogues derived from the 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol scaffold. These linkers can influence the compound's conformation, flexibility, and ability to interact with biological targets.

The phenolic hydroxyl group and the thiadiazole ring offer versatile points for chemical modification. For instance, the hydroxyl group can be converted into an ether or ester linkage, introducing a variety of chains or cyclic structures. These linkers can be designed to interact with specific pockets within a target protein. Research on related heterocyclic structures, such as 1,3,4-thiadiazoles, has demonstrated the utility of this approach. In one study, a series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized, where a thio-ether linkage connected the sugar moiety to the thiadiazole ring. This strategy aimed to enhance the bioavailability and target interaction of the compounds. nih.gov Similarly, the synthesis of thioether and sulfone derivatives containing both 1,2,3-thiadiazole and 1,3,4-oxadiazole (B1194373)/thiadiazole moieties highlights the use of sulfur-based bridges to connect different heterocyclic systems, which can lead to compounds with significant antiviral and antifungal activities. nih.gov

Furthermore, the synthesis of hybrid molecules involving s-triazines linked to phenylthiazoles via amino (–NH–) or mercapto (–S–) bridges has shown that the nature of the linker significantly impacts antibacterial activity. nih.gov This principle can be directly applied to the this compound scaffold, where different linkers could be explored to optimize interactions with a specific biological target. For example, acrylamide (B121943) derivatives of 1,2,3-thiadiazoles have been synthesized, indicating that unsaturated linkers can also be incorporated to create more rigid structures. mdpi.com

The following table illustrates potential linker modifications based on established synthetic routes for related compounds.

| Linker Type | Point of Attachment | Potential Synthetic Strategy | Reference for Analogy |

| Ether | Phenolic Oxygen | Williamson ether synthesis with various alkyl or aryl halides. | nih.gov |

| Ester | Phenolic Oxygen | Acylation with carboxylic acids or their derivatives. | mdpi.com |

| Thioether | Thiadiazole Ring | Reaction of a mercapto-thiadiazole derivative with electrophiles. | nih.gov |

| Amine/Amide | Phenolic Ring (via functional group interconversion) or Thiadiazole Ring | Nucleophilic substitution or amide coupling reactions. | nih.govmdpi.com |

| Alkyl/Aryl Chain | Thiadiazole Ring | Cross-coupling reactions on a functionalized thiadiazole. | nih.gov |

Design Principles for Compound Libraries and High-Throughput Synthesis

The systematic exploration of the chemical space around the this compound scaffold necessitates the design and synthesis of compound libraries. Combinatorial chemistry and high-throughput synthesis are powerful tools for generating a large number of analogues for biological screening. researchgate.net

Solid-Phase and Parallel Synthesis:

Solid-phase organic synthesis offers a streamlined approach for the construction of heterocyclic libraries, including those based on thiadiazoles. nih.gov A "catch and release" strategy has been effectively employed for the parallel synthesis of 1,2,3-thiadiazoles. acs.orgscilit.com In this method, a resin-bound intermediate is used to facilitate the reaction, and the final product is cleaved from the solid support in a pure form. This approach is highly amenable to automation and the generation of large libraries.

For the this compound scaffold, a potential solid-phase synthesis strategy could involve anchoring a precursor to the phenolic oxygen onto a solid support. Subsequent reactions, such as the Hurd-Mori synthesis of the 1,2,3-thiadiazole ring, could be performed on the solid phase. mdpi.com Finally, cleavage from the resin would yield the desired library of compounds with variations in other parts of the molecule.

Solution-phase parallel synthesis is another viable strategy, particularly with the development of polymer-supported reagents and scavengers that simplify purification. nih.gov One-pot parallel synthesis methods have been developed for other heterocyclic systems like 1,2,4-triazoles, which could be adapted for 1,2,3-thiadiazole synthesis. nih.gov

Design Principles for Libraries:

The design of a compound library based on the this compound scaffold should aim for diversity in key positions to maximize the chances of identifying active compounds. Key areas for diversification include:

Substituents on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups can modulate the electronic properties and binding interactions of the phenol moiety.

Modifications of the chloro group: While the chlorine atom itself can be crucial for activity, exploring other halogens or small lipophilic groups can provide valuable structure-activity relationship (SAR) data. chemrxiv.org

Substituents on the thiadiazole ring: If the synthesis allows, introducing different groups at the C5 position of the 1,2,3-thiadiazole ring can probe interactions with the target protein.

Linker diversity: As discussed in the previous section, varying the length, flexibility, and chemical nature of linkers attached to the scaffold is a key diversification strategy.

The following table outlines a conceptual design for a combinatorial library based on the target scaffold.

| Scaffold Position | R1 (on Phenol) | R2 (on Phenol) | R3 (on Thiadiazole) | Linker (at Phenolic -OH) |

| Building Blocks | H, F, OCH3, NO2 | H, CH3 | H, CH3, Phenyl | -(CH2)n- (n=1-3), -C(O)CH2- |

Bioisosteric Replacements within the Compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic profiles. u-tokyo.ac.jp The this compound scaffold offers several opportunities for bioisosteric replacements.

Phenol Bioisosteres:

The phenolic hydroxyl group is a common pharmacophore but can be prone to rapid metabolism (e.g., glucuronidation) leading to poor bioavailability. nih.gov Replacing the phenol with a suitable bioisostere can mitigate these issues while maintaining or improving biological activity. A variety of phenol bioisosteres have been successfully employed in drug design. nih.govresearchgate.net

| Phenol Bioisostere | Rationale for Replacement | Reference for Analogy |

| Hydroxamic Acid | Mimics hydrogen bonding and acidity. | u-tokyo.ac.jp |

| Tetrazole | Acidic proton, can participate in similar interactions. | u-tokyo.ac.jp |

| Indazole | Can act as a hydrogen bond donor and acceptor. | researchgate.net |

| Benzimidazolone | Presents similar hydrogen bonding patterns. | nih.gov |

| Pyridone | Can mimic the hydrogen bonding and electronic properties. | nih.gov |

Chloro Group Bioisosteres:

The chlorine atom on the phenolic ring contributes to the lipophilicity and electronic character of the molecule. Its replacement with other groups can fine-tune these properties. While often considered a "magic" substituent for its positive effects on bioactivity, exploring its bioisosteres is a valid strategy for lead optimization. chemrxiv.org

| Chloro Bioisostere | Rationale for Replacement | Reference for Analogy |

| Methyl (CH3) | Similar in size and lipophilicity. | u-tokyo.ac.jp |

| Trifluoromethyl (CF3) | Electron-withdrawing, can block metabolic sites. | u-tokyo.ac.jp |

| Cyano (CN) | Electron-withdrawing, can act as a hydrogen bond acceptor. | cambridgemedchemconsulting.com |

| Bromine (Br) | Similar halogen properties, slightly larger. | cambridgemedchemconsulting.com |

Thiadiazole Ring Bioisosteres:

The 1,2,3-thiadiazole ring itself can be considered a bioisostere of other five-membered heterocycles. Depending on the specific interactions with the target, replacing it with other rings could be beneficial. For instance, 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are well-known bioisosteres, with the oxadiazole generally being more polar. mdpi.com The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrates the feasibility of such a replacement in a closely related scaffold. nih.gov Other potential replacements include triazoles, pyrazoles, and isoxazoles, each offering a different arrangement of heteroatoms and hydrogen bonding capabilities. nih.gov

The following table summarizes potential bioisosteric replacements for the 1,2,3-thiadiazole ring.

| 1,2,3-Thiadiazole Bioisostere | Key Differences | Reference for Analogy |

| 1,3,4-Oxadiazole | More polar, different hydrogen bonding pattern. | mdpi.com |

| 1,2,4-Triazole | Different nitrogen positions, can act as H-bond donor/acceptor. | nih.gov |

| Isoxazole | Contains oxygen instead of sulfur, different electronic properties. | u-tokyo.ac.jp |

| Pyrazole | Different arrangement of nitrogen atoms. | nih.gov |

By systematically applying these derivatization strategies, compound library designs, and bioisosteric replacements, medicinal chemists can thoroughly explore the chemical space around the this compound scaffold to develop novel and effective therapeutic agents.

Computational and Theoretical Investigations of 4 Chloro 2 1,2,3 Thiadiazol 4 Yl Phenol and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies using quantum chemical calculations to analyze the electronic structure and reactivity of 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol have been identified. Such studies, had they been available, would typically involve:

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

An analysis using Density Functional Theory (DFT) would provide insights into the molecule's electronic properties. This would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is a key indicator of molecular stability. Furthermore, DFT calculations are used to determine the distribution of electron density, highlighting electronegative and electropositive regions within the molecule.

Analysis of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map would illustrate the charge distribution from which the regions of negative potential, typically associated with lone pairs of heteroatoms and indicative of sites for electrophilic attack, and regions of positive potential, usually found around hydrogen atoms and signaling sites for nucleophilic attack, could be identified.

Conformational Analysis and Energy Minimization Studies

Information regarding the three-dimensional structure and conformational flexibility of this compound is not available in published literature. Conformational analysis would typically involve:

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Through molecular mechanics and molecular dynamics simulations, the potential energy surface of the molecule could be explored to identify stable conformers. These simulations would reveal the different spatial arrangements of the atoms and the energy barriers between them, providing a comprehensive conformational landscape.

Prediction of Preferred Conformations in Different Environments

The preferred conformation of a molecule can be influenced by its environment, such as in a solvent or a biological receptor site. Studies in this area would predict the most likely three-dimensional structures of this compound under various conditions, which is essential for understanding its interactions with other molecules.

Molecular Docking Simulations for Putative Target Identification

There are no published molecular docking studies for this compound to identify its potential biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and for elucidating the mechanism of action of a compound at the molecular level. Such studies for this compound would provide hypotheses about its biological activity.

Ligand-Protein Interaction Profiling with Hypothetical Biological Macromolecules

The interaction of a ligand with a biological macromolecule is fundamental to its potential biological activity. In the absence of direct studies on this compound, we can hypothesize its interaction profile based on the known interactions of thiadiazole and chlorophenol derivatives with various proteins. Molecular docking simulations are a primary tool for such investigations.

For thiadiazole derivatives, docking studies have revealed a variety of potential interactions with protein active sites. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown interactions with amino acid residues in enzymes like Mycobacterium tuberculosis DNA gyrase and Staphylococcus aureus DNA gyrase. mdpi.com The thiadiazole ring itself can participate in hydrogen bonding through its nitrogen atoms. mdpi.com Furthermore, the substituted nature of these compounds allows for a range of other interactions.

Based on the structure of this compound, the following interactions with a hypothetical protein active site can be predicted:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atoms within the 1,2,3-thiadiazole (B1210528) ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the chloro-substituent can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms.

Pi-Pi Stacking: The aromatic phenyl and thiadiazole rings can undergo pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Phenolic -OH | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Asn, Gln |

| 1,2,3-Thiadiazole Nitrogens | Hydrogen Bond (Acceptor) | Arg, Lys, Ser, Thr, Asn, Gln |

| Phenyl Ring | Hydrophobic, Pi-Pi Stacking | Ala, Val, Leu, Ile, Phe, Tyr, Trp |

| Chloro Substituent | Hydrophobic, Halogen Bonding | Leu, Ile, Met, Cys |

| Thiadiazole Ring | Pi-Pi Stacking | Phe, Tyr, Trp |

Binding Affinity Predictions and Scoring Functions

Binding affinity, often expressed as an IC50, Ki, or docking score, quantifies the strength of the interaction between a ligand and a protein. Predicting this affinity is a key goal of computational drug design. For thiadiazole derivatives, a range of binding affinities have been reported against various biological targets.

For example, certain 1,3,4-thiadiazole derivatives have shown inhibitory concentrations (IC50) in the micromolar and even nanomolar range against cancer cell lines and enzymes like VEGFR-2. rsc.org Docking studies on other thiadiazole compounds have reported docking scores that indicate favorable binding to their respective targets. mdpi.comnih.gov These scores are calculated by scoring functions within docking software, which estimate the free energy of binding.

While specific binding affinity data for this compound is unavailable, the table below presents a compilation of reported binding affinities and docking scores for various thiadiazole derivatives from the literature to illustrate the potential range for this class of compounds.

Table 2: Examples of Predicted Binding Affinities for Thiadiazole Derivatives

| Thiadiazole Derivative Class | Target | Reported Affinity/Score | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivative | MCF-7 cancer cells | IC50 = 0.04 µM | rsc.org |

| 1,3,4-Thiadiazole derivative | VEGFR-2 | IC50 = 103 nM | rsc.org |

| Imidazo[2,1-b] mdpi.comjst.go.jpresearchgate.netthiadiazole derivative | HeLa, CEM, L1210 cancer cells | IC50 = 0.78 - 1.6 µM | nih.gov |

| 1,3,4-Thiadiazole derivative | Sterol 14-demethylase | MIC = 4 µg/mL | nih.gov |

| Thiazolo[5,4-d]Thiazole derivative | Fungal Protein (8JZN) | Docking Score > -8.122 | koyauniversity.org |

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways. For the 1,2,3-thiadiazole ring system, a common synthetic route is the Hurd-Mori cyclization of semicarbazones with thionyl chloride. mdpi.comresearchgate.net Computational studies can model this reaction to understand the step-by-step process of ring formation.

The mechanism is believed to proceed through the formation of a thionyl chloride adduct with the semicarbazone, followed by cyclization and elimination of byproducts. researchgate.net Density Functional Theory (DFT) calculations could be employed to map the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies for each step. Such studies would provide a detailed understanding of the electronic rearrangements that lead to the formation of the 1,2,3-thiadiazole ring in compounds like this compound.

Additionally, computational methods can be used to study the reactivity of the final compound. For example, DFT calculations can determine the electron density distribution, highlighting nucleophilic and electrophilic sites and predicting how the molecule might interact in further chemical reactions.

Quantitative Structure-Interaction Relationship (QSIR) Modeling

QSIR models are statistical models that relate the quantitative structural features of a series of compounds to their biological or chemical interactions. jst.go.jpresearchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural requirements for a particular interaction.

Development of Molecular Descriptors for Predicting Interactions

The foundation of any QSIR model is the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. nih.govucsb.edu For a compound like this compound, a wide range of descriptors can be calculated. These fall into several categories:

Constitutional Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These relate to the bulk properties of the compound, with hydrophobicity (often represented by logP) and electronic properties being particularly important for substituted phenols. jst.go.jp

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic structure of the molecule. Important examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu

Table 3: Relevant Molecular Descriptors for QSIR Modeling of this compound Analogs

| Descriptor Category | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties influencing interactions |

| Topological | Wiener Index, Kier & Hall Shape Indices | Describes molecular size and shape |

| Physicochemical | logP (hydrophobicity), Molar Refractivity | Crucial for membrane permeability and hydrophobic interactions jst.go.jp |

| Electronic | Hammett constants (σ), Dipole Moment | Quantifies electronic effects of substituents jst.go.jp |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Relates to chemical reactivity and electrostatic interactions ucsb.edu |

Statistical Modeling of Structural Features Influencing Biochemical Responses

Once a set of molecular descriptors has been calculated for a series of analogous compounds, statistical methods are used to build the QSIR model. The goal is to find a mathematical equation that best correlates the descriptors with the observed biochemical response (e.g., binding affinity, toxicity).

For substituted phenols, QSAR studies have frequently shown a strong dependence of toxicity on hydrophobicity and electronic parameters. jst.go.jp For instance, the toxicity of phenols often decreases with increasing ionization, which is influenced by the electronic nature of the substituents. jst.go.jp Statistical techniques such as multiple linear regression (MLR), principal component analysis (PCA), and more advanced machine learning methods like support vector machines (SVM) and artificial neural networks (ANN) are employed to develop these models. researchgate.net

A hypothetical QSIR model for a series of this compound analogs might take the following general form:

Biochemical Response = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could be terms for hydrophobicity, electronic effects, and steric properties. The coefficients (c0, c1, c2, etc.) are determined by the statistical fitting process. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced or tailored biological activities.

Mechanistic Investigations of Molecular and Cellular Interactions of 4 Chloro 2 1,2,3 Thiadiazol 4 Yl Phenol Preclinical/in Vitro Focus

Biochemical Target Identification and Validation

Currently, detailed biochemical target identification and validation studies for 4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol are not extensively available in the public domain. While the broader class of thiadiazole-containing compounds has been investigated for various biological activities, specific data for this particular molecule is limited.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Hsp90 chaperone protein)

There is no specific research detailing the enzyme inhibition kinetics of this compound against the Hsp90 chaperone protein or other enzymes. Mechanistic studies to determine parameters such as IC₅₀, Kᵢ, and the mode of inhibition (e.g., competitive, non-competitive) have not been reported.

Receptor Binding Assays and Ligand Selectivity Profiling

Information from receptor binding assays for this compound is not available. Consequently, its binding affinity (e.g., Kₐ, Kₑ) and selectivity profile against a panel of receptors remain uncharacterized.

Protein-Ligand Interaction Analyses (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the thermodynamics and kinetics of protein-ligand interactions. nih.govbiorxiv.orgnicoyalife.com SPR measures changes in the refractive index on a sensor surface to monitor binding events in real-time, providing data on association (ka) and dissociation (kd) rate constants. nih.gov ITC directly measures the heat released or absorbed during a binding event, which can be used to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. nicoyalife.com However, no published studies have utilized these methods to analyze the interaction of this compound with any specific protein target.

Interactive Data Table: Protein-Ligand Interaction Parameters (Hypothetical)

The following table is a template representing the type of data that would be generated from SPR or ITC experiments. Currently, there is no experimental data to populate this table for this compound.

| Target Protein | Method | Binding Affinity (Kₐ) (M⁻¹) | Dissociation Constant (Kₑ) (M) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |

| Not Available | SPR | N/A | N/A | N/A | N/A | N/A | N/A |

| Not Available | ITC | N/A | N/A | N/A | N/A | N/A | N/A |

Cellular Pathway Perturbation Analysis in Model Systems

Investigations into how this compound perturbs cellular pathways in model systems have not been documented in peer-reviewed literature.

Modulation of Specific Signaling Cascades (e.g., phosphorylation events)

There is a lack of data on the effects of this compound on specific signaling cascades. Studies examining changes in phosphorylation states of key signaling proteins (e.g., kinases, transcription factors) following treatment with this compound are not available.

Gene Expression Profiling in Response to Compound Exposure (e.g., transcriptomics, proteomics)

Modern techniques like transcriptomics (RNA-Seq) and proteomics provide a global view of changes in gene and protein expression in response to a chemical compound. nih.govfrontiersin.orgplos.org These approaches can reveal the cellular pathways that are transcriptionally or translationally altered, offering insights into the compound's mechanism of action. nih.govmdpi.com To date, no transcriptomic or proteomic studies have been published for this compound.

Interactive Data Table: Differentially Expressed Genes (Hypothetical)

This table illustrates how data from a transcriptomics experiment would be presented. No such data is currently available for this compound.

| Gene Symbol | Regulation | Log₂ Fold Change | p-value | Associated Pathway |

| Not Available | Up/Down | N/A | N/A | N/A |

| Not Available | Up/Down | N/A | N/A | N/A |

| Not Available | Up/Down | N/A | N/A | N/A |

Metabolomic Investigations of Cellular Responses (e.g., GABA metabolism)

Preclinical research on plant models indicates that compounds structurally related to this compound can significantly influence cellular metabolism, particularly the synthesis and accumulation of gamma-aminobutyric acid (GABA). GABA, a non-protein amino acid, is a key player in cellular responses to stress. peerj.com

A study investigating the physiological effects of synthetic 1,2,3-thiadiazole (B1210528) compounds on lentil (Lens culinaris Medik) cultivars provides significant insights. One of the tested compounds, 4-(1,2,3-thiadiazol-4-yl)phenol, which is a close analogue of the title compound, was shown to induce GABA accumulation. tandfonline.comtandfonline.com In two different lentil cultivars (Jordan 1 and Jordan 2), treatment with this compound led to a substantial increase in GABA levels compared to control groups. tandfonline.com This response suggests that the 1,2,3-thiadiazole moiety plays a role in modulating the metabolic pathways that lead to GABA synthesis, potentially as a defense or signaling mechanism in response to chemical stress. tandfonline.com The accumulation of GABA is a known response in plants to various biotic and abiotic stressors and is thought to be mediated through increased synthesis from glutamate. tandfonline.com

The table below summarizes the observed changes in GABA levels in lentil seedlings upon treatment with a 1,2,3-thiadiazole analogue.

Table 1: Effect of 4-(1,2,3-thiadiazol-4-yl)phenol on GABA Levels in Lentil Seedlings

| Cultivar | Treatment Concentration (µg/L) | Fold Increase in GABA Level (Compared to Control) |

|---|---|---|

| Jordan 1 | 5 | ~4 |

| Jordan 2 | 5 | ~5 |

Data derived from a study on synthetic 1,2,3-thiadiazole compounds. tandfonline.com

Exploration of Bioisosteric Principles in Molecular Interactions

Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties, is a fundamental concept in medicinal chemistry and drug design. estranky.sk The thiadiazole ring, in its various isomeric forms, is recognized as a versatile scaffold that can act as a bioisostere for other chemical moieties, influencing the compound's biological activity, stability, and pharmacokinetic properties. nih.govnih.gov

While the 1,3,4-thiadiazole (B1197879) isomer is more commonly cited as a bioisostere of the pyrimidine ring, the broader class of five-membered nitrogen-sulfur heterocycles is explored for its bioisosteric potential. nih.govmdpi.com These rings are often used to replace other functional groups like amide or ester bonds to improve metabolic stability or receptor interaction. acs.org The electronic characteristics and geometry of the thiadiazole ring allow it to mimic the spatial arrangement and hydrogen bonding capabilities of the group it replaces. mdpi.com For instance, different isomers of thiadiazole have been evaluated as replacements for amide groups in pyrazolo[1,5-a]pyrimidine inhibitors, demonstrating that the specific arrangement of heteroatoms is crucial for retaining biological activity. acs.org

The structural similarity between thiadiazole and pyrimidine rings has significant implications, particularly in processes involving nucleic acids. The 1,3,4-thiadiazole ring, in particular, is considered a bioisostere of pyrimidine, which is a core structure of the nucleobases thymine, cytosine, and uracil. mdpi.com This resemblance allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other DNA-related processes. mdpi.com